molecular formula C16H12F2N4O B2828588 N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226447-76-2

N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2828588
CAS No.: 1226447-76-2
M. Wt: 314.296
InChI Key: FVMCUWHGPABZSR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be formed via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride.

    Coupling Reactions: The final step involves coupling the triazole ring with the benzyl and phenyl groups, which can be achieved using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • Butanamide, N-(4-fluorophenyl)-
  • 3-(3′-Fluorobenzyloxy)phenylboronic acid

Uniqueness

N-(4-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both fluorine atoms and the triazole ring, which can enhance its biological activity and stability compared to similar compounds. The specific arrangement of these functional groups can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-12-6-4-11(5-7-12)9-19-16(23)15-10-22(21-20-15)14-3-1-2-13(18)8-14/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCUWHGPABZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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